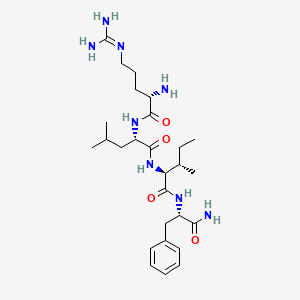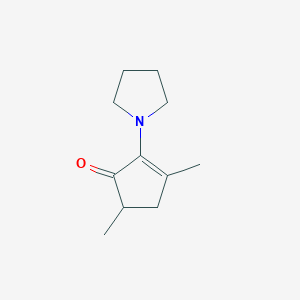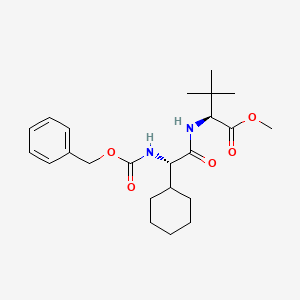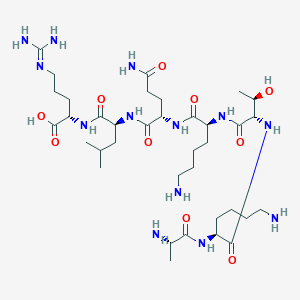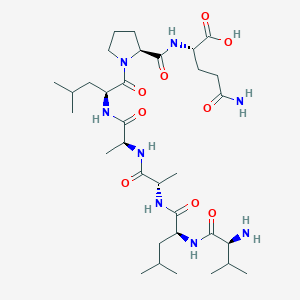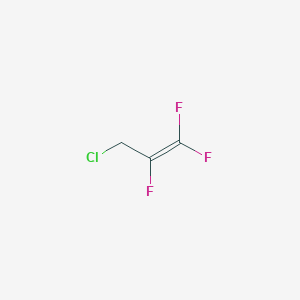![molecular formula C12H16S B14242401 [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene CAS No. 573989-66-9](/img/structure/B14242401.png)
[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene: is an organic compound with the molecular formula C12H16S . It is characterized by a benzene ring substituted with a prop-1-en-1-yl group and a propylsulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene typically involves the reaction of a benzene derivative with a prop-1-en-1-yl halide in the presence of a base. The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain optimal reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding sulfide. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .
Biology and Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in the manufacture of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene involves its interaction with specific molecular targets. The propylsulfanyl group can engage in nucleophilic attacks, while the benzene ring can participate in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
- (E)-1-Allyl-2-(prop-1-en-1-yl)disulfane
- Disulfide, 1-propenyl, 2-propenyl
Comparison: Compared to similar compounds, [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene is unique due to its specific substitution pattern on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications .
Propriétés
Numéro CAS |
573989-66-9 |
|---|---|
Formule moléculaire |
C12H16S |
Poids moléculaire |
192.32 g/mol |
Nom IUPAC |
3-propylsulfanylprop-1-enylbenzene |
InChI |
InChI=1S/C12H16S/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3 |
Clé InChI |
VVBUFARPIWSAQM-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


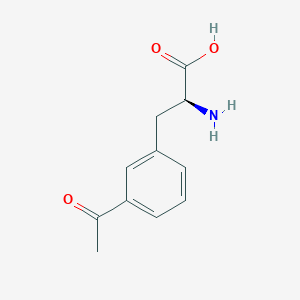
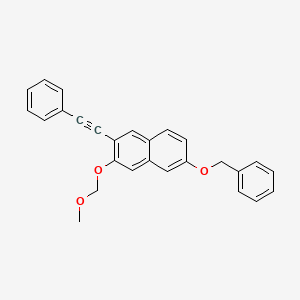
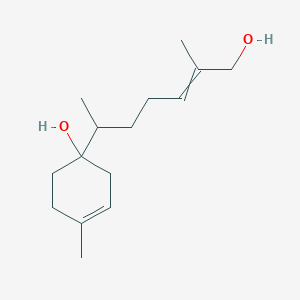
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
